molecular formula C23H28N2O7 B11421093 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421093
M. Wt: 444.5 g/mol
InChI Key: VIBCTXVOIMVBOU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and an oxazole ring, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 3,4-dimethoxyphenyl ethylamine and 3,4,5-trimethoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, cyclization, and amidation, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce a dihydro derivative.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares structural similarities but lacks the oxazole ring.

    3,4,5-trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group but differs in the rest of the structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its combination of methoxy groups and the oxazole ring, which contribute to its distinct chemical properties and potential applications. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities.

Properties

Molecular Formula

C23H28N2O7

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C23H28N2O7/c1-27-17-7-6-14(10-18(17)28-2)8-9-24-23(26)21-13-16(25-32-21)15-11-19(29-3)22(31-5)20(12-15)30-4/h6-7,10-12,21H,8-9,13H2,1-5H3,(H,24,26)

InChI Key

VIBCTXVOIMVBOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)OC

Origin of Product

United States

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